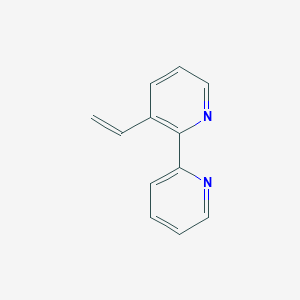
3-Ethenyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with an ethenyl group attached to one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis . Another method is the Stille coupling, which uses a stannylated pyridine derivative . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of 3-Ethenyl-2,2’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry: 3-Ethenyl-2,2’-bipyridine is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their photophysical and electrochemical properties .
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It can also be used in the development of metal-based drugs .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in diagnostic imaging and therapeutic applications .
Industry: In the industrial sector, 3-Ethenyl-2,2’-bipyridine is used in the production of dyes and pigments. It is also employed in the development of materials for electronic devices, such as dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 3-Ethenyl-2,2’-bipyridine involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various chemical and biological processes. The compound can increase the stability and reactivity of metal centers, which is crucial in catalysis and other applications .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another isomer of bipyridine, used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
Uniqueness: 3-Ethenyl-2,2’-bipyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and the potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
115013-70-2 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-ethenyl-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H10N2/c1-2-10-6-5-9-14-12(10)11-7-3-4-8-13-11/h2-9H,1H2 |
InChI Key |
GCXGHQXLQHQRSG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
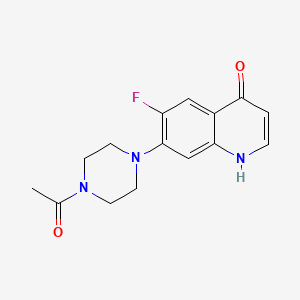
methanone](/img/structure/B14298376.png)
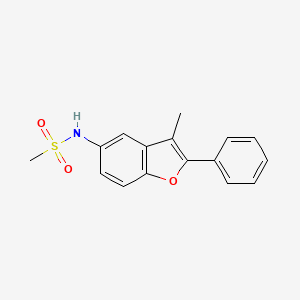
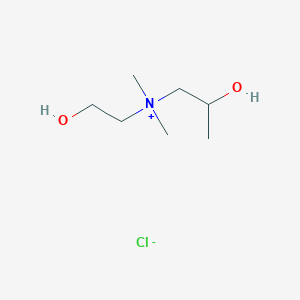
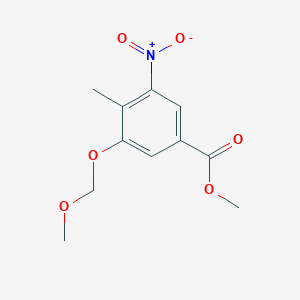
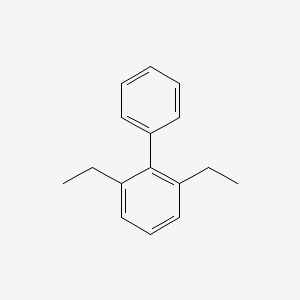
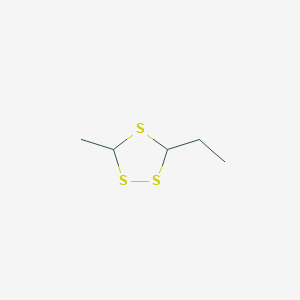
![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)


